molecular formula C16H8Cl3NO2S2 B329228 (5E)-3-(3-chlorophenyl)-5-[(3,5-dichloro-4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

(5E)-3-(3-chlorophenyl)-5-[(3,5-dichloro-4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B329228
M. Wt: 416.7 g/mol
InChI Key: BYIUBEXYSDVBCE-AWNIVKPZSA-N
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Description

(5E)-3-(3-chlorophenyl)-5-[(3,5-dichloro-4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structure of this compound, featuring both chlorophenyl and dichlorohydroxybenzylidene groups, contributes to its potential pharmacological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-3-(3-chlorophenyl)-5-[(3,5-dichloro-4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the condensation of 3-chlorobenzaldehyde with 3,5-dichloro-4-hydroxybenzaldehyde in the presence of a thiazolidinone precursor. Common reagents used in this synthesis include thiosemicarbazide and acetic acid, with the reaction often carried out under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated processes may also be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may target the carbonyl group, converting it to an alcohol.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Sodium hydroxide, potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiazolidinones.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, the compound exhibits antimicrobial and anti-inflammatory properties. It is investigated for its ability to inhibit the growth of bacteria and fungi, as well as its potential to reduce inflammation in biological systems.

Medicine

In medicine, research focuses on the compound’s anticancer properties. Studies have shown that it may induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.

Industry

Industrially, the compound can be used in the development of new pharmaceuticals and agrochemicals. Its diverse biological activities make it a versatile compound for various applications.

Mechanism of Action

The mechanism of action of (5E)-3-(3-chlorophenyl)-5-[(3,5-dichloro-4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. Its anticancer effects could be due to the induction of apoptosis through the activation of caspase pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)-5-(4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
  • 3-(3,4-Dichlorophenyl)-5-(3,5-dihydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

Uniqueness

Compared to similar compounds, (5E)-3-(3-chlorophenyl)-5-[(3,5-dichloro-4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one stands out due to the presence of both chlorophenyl and dichlorohydroxybenzylidene groups. This unique combination enhances its biological activity and potential therapeutic applications.

Properties

Molecular Formula

C16H8Cl3NO2S2

Molecular Weight

416.7 g/mol

IUPAC Name

(5E)-3-(3-chlorophenyl)-5-[(3,5-dichloro-4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C16H8Cl3NO2S2/c17-9-2-1-3-10(7-9)20-15(22)13(24-16(20)23)6-8-4-11(18)14(21)12(19)5-8/h1-7,21H/b13-6+

InChI Key

BYIUBEXYSDVBCE-AWNIVKPZSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Cl)N2C(=O)/C(=C\C3=CC(=C(C(=C3)Cl)O)Cl)/SC2=S

SMILES

C1=CC(=CC(=C1)Cl)N2C(=O)C(=CC3=CC(=C(C(=C3)Cl)O)Cl)SC2=S

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C(=O)C(=CC3=CC(=C(C(=C3)Cl)O)Cl)SC2=S

Origin of Product

United States

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